Urea, hydrate
Description
Historical Context and Foundational Discoveries of Urea (B33335) and its Hydration
The history of urea is intrinsically linked to the development of organic chemistry. It was first identified in urine in the 18th century, with French chemist Hilaire Rouelle often credited with its discovery in 1773, though Dutch scientist Herman Boerhaave may have isolated it as early as 1727. mhmedical.comureaknowhow.comskindie.co A pivotal moment in chemical history occurred in 1828 when German chemist Friedrich Wöhler synthesized urea from inorganic starting materials, specifically by treating silver cyanate (B1221674) with ammonium (B1175870) chloride. mhmedical.comskindie.cokimiapars.com This achievement was the first time an organic compound was created from inorganic precursors in a laboratory, a discovery that dealt a significant blow to the theory of vitalism, which posited that organic compounds could only be produced by living organisms. skindie.co
The initial discoveries related to urea's interaction with water were largely observational, noting its high solubility. Early research sometimes alluded to the formation of hydrates, such as a potential "hydrate of urea and sodium chloride." ureaknowhow.com However, the focus for much of the 19th and early 20th centuries was on the properties of urea itself and its role in biological systems. The concept of a distinct, stable crystalline urea hydrate (B1144303) was not a primary area of investigation. Instead, research centered on the nature of urea in aqueous solutions. The formation of crystalline adducts, where urea incorporates other molecules into its crystal structure, was discovered accidentally by Bengen in 1940, who found that urea could form inclusion compounds with long-chain hydrocarbons. ucl.ac.uk This discovery highlighted urea's ability to form complex crystalline structures, a precursor to understanding its potential to form hydrates under specific conditions.
| Timeline of Key Discoveries | Researcher/Group | Contribution | Year |
| Discovery of Urea in Urine | Hilaire Rouelle (often credited) | First isolation and identification of urea from urine. | 1773 |
| First Synthesis of Urea | Friedrich Wöhler | Artificial synthesis of urea from inorganic compounds, challenging vitalism. | 1828 |
| Discovery of Urea Inclusion Compounds | F. Bengen | Accidental discovery of urea's ability to form crystalline adducts with other molecules. | 1940 |
| Identification of the "Urea Cycle" | Hans A. Krebs and Kurt Henseleit | Elucidation of the biochemical pathway for urea synthesis in the liver. | 1932 |
Evolution of Research Perspectives on Urea-Water Interactions
The scientific perspective on how urea interacts with water has undergone significant evolution. For a long time, the debate was dominated by the "structure-maker" versus "structure-breaker" controversy. acs.org Some early theories proposed that urea disrupts the hydrogen-bond network of water, acting as a "structure-breaker." This was thought to explain its ability to denature proteins. rsc.org Conversely, other models suggested that urea might enhance or create structure in water, a "structure-making" effect. acs.org
By the late 20th and early 21st centuries, a more nuanced understanding began to emerge, largely driven by advances in spectroscopic techniques and computational chemistry. acs.org Methods like infrared and Raman spectroscopy, terahertz spectroscopy, and neutron diffraction provided more direct probes of the molecular interactions in urea-water solutions. acs.org These studies, combined with molecular dynamics simulations, have largely shifted the paradigm away from the simple structure-maker/breaker dichotomy. acs.orgrsc.org
Current Paradigms and Challenges in Urea Hydrate Systems Research
The current research on urea hydration systems is multifaceted, with a focus on both fundamental understanding and practical applications. While the existence of a simple, stable urea hydrate crystal under standard conditions is not well-established, the formation of urea-containing crystalline structures in the presence of water is an active area of study.
One of the significant findings is the experimental phase diagram of the urea-water binary system, which has been constructed using techniques like Raman spectroscopy. optica.org This diagram is crucial for understanding the freezing point depression of water by urea and the conditions under which urea and ice co-exist. Recent research has even identified crystallized urea dendrimer structures in the stratum corneum of human skin, and their presence is linked to skin hydration levels. nih.gov
A major challenge remains in fully characterizing the transient and complex interactions between urea and water at the molecular level. While advanced spectroscopic and computational methods have provided significant insights, a complete picture of the hydration shell of urea and the dynamics of water exchange is still being developed. acs.org Understanding these interactions is critical for a wide range of applications, from designing more effective moisturizers in cosmetics to improving cryopreservation techniques and developing more efficient industrial processes, such as the production of hydrazine (B178648) hydrate where urea is a key reactant. mhmedical.commdpi.com
Furthermore, the study of urea in multicomponent systems, such as urea-biuret-water, is essential for industrial applications like fertilizer production, where understanding the phase equilibria is crucial for controlling product purity. ureaknowhow.com The ability of urea to form cocrystals and hydrated adducts with other compounds, like calcium sulfate (B86663) and various salts, continues to be an area of active research, with implications for pharmaceuticals and materials science. rsc.orgirb.hr
| Research Area | Key Findings/Focus | Primary Research Challenges |
| Urea-Water Phase Diagram | Determined using spectroscopic methods, showing freezing point depression and phase boundaries. optica.org | Achieving high-resolution data across a wide range of concentrations and pressures. |
| Biological Crystallization | Discovery of crystalline urea structures in human skin, affecting hydration. nih.gov | Understanding the mechanism of in-vivo crystallization and its physiological impact. |
| Molecular Dynamics | Water's rotational dynamics are slowed in the presence of urea; evidence for direct urea-protein interactions. acs.org | Accurately modeling the subtle and transient interactions in the hydration shell. |
| Industrial Processes | Understanding urea's role in the synthesis of other chemicals like hydrazine hydrate. mdpi.com | Optimizing reaction conditions and separation processes in complex aqueous media. |
| Cocrystal Formation | Urea forms crystalline adducts with various salts and organic molecules, some of which are hydrates. rsc.orgirb.hr | Predicting and controlling the formation and stability of these multicomponent crystals. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
163931-63-3 |
|---|---|
Molecular Formula |
CH6N2O2 |
Molecular Weight |
78.071 g/mol |
IUPAC Name |
urea;hydrate |
InChI |
InChI=1S/CH4N2O.H2O/c2-1(3)4;/h(H4,2,3,4);1H2 |
InChI Key |
WTHDKMILWLGDKL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(N)N.O |
Origin of Product |
United States |
Molecular and Supramolecular Aspects of Urea Hydration
Theoretical and Computational Investigations of Urea-Water Interactions
Theoretical and computational methods, including molecular dynamics simulations and quantum mechanical studies, have been instrumental in dissecting the intricate details of urea-water interactions at the atomic level. These approaches provide a framework for understanding the structural and dynamic properties of aqueous urea (B33335) solutions.
Molecular Dynamics Simulations of Aqueous Urea Solutions
Molecular dynamics (MD) simulations have emerged as a powerful tool for studying the behavior of aqueous urea solutions over a wide range of concentrations and temperatures. mpg.de These simulations track the movement and interactions of individual atoms and molecules over time, offering a dynamic picture of the solution's structure and properties.
The diffusion coefficient for water molecules within a 5 Å radius of a urea molecule is reduced by about 10%, and the hydration structure around urea can persist for as long as 16 picoseconds. aip.org This indicates a strong interaction between urea and its immediate water neighbors. However, even at high urea concentrations (e.g., 8 M), where nearly all water molecules are part of a urea hydration shell, the reorientation time of most water molecules remains similar to that of pure water. pnas.org This suggests that urea does not significantly alter the strength of hydrogen bonds between the bulk of water molecules. pnas.org
| Property | Observation | Source(s) |
| Water Dynamics | A fraction of water molecules (approx. one per urea) is strongly immobilized, with dynamics >6x slower than bulk water. | pnas.org |
| Bulk Water Dynamics | The majority of water molecules show reorientation times similar to pure water, even at high urea concentrations. | pnas.org |
| Diffusion Coefficient | Reduced by ~10% for water molecules within 5 Å of urea. | aip.org |
| Hydration Structure Persistence | The hydration structure around urea can last for approximately 16 ps. | aip.org |
The tendency of urea molecules to self-aggregate in aqueous solutions is a topic of ongoing investigation. Some molecular dynamics simulations suggest that urea exhibits a degree of self-aggregation, particularly at concentrations commonly used for protein denaturation. mpg.de This aggregation is thought to be driven by the hydrophobic effect, as the hydrogen bonds between urea and water are weaker than those between water molecules themselves. mpg.de
Structurally, three primary conformations for urea pairs have been identified through simulations. mpg.dempg.de However, the stability of these urea clusters is debated. Other studies indicate that direct urea-urea dimers are unstable and that urea molecules are more likely to be linked via bridging water molecules. aip.orgaip.orgresearchgate.net Quantum mechanical calculations support this, showing a rapid loss of dimer stability upon hydration. aip.orgresearchgate.net The presence of water weakens urea-urea interactions, favoring structures where urea molecules are separated by water. researchgate.net
| Interaction | Finding | Source(s) |
| Urea Self-Aggregation | Some simulations show an aggregation degree of ~20% at denaturing concentrations, driven by the hydrophobic effect. | mpg.de |
| Urea Pair Conformations | Three dominant pair conformations (α, β, γ) have been identified in simulations. | mpg.de |
| Dimer Stability | Urea dimers are generally found to be unstable in aqueous solutions, with interactions mediated by water molecules. | aip.orgaip.orgresearchgate.net |
| Water's Role | Water molecules weaken direct urea-urea interactions, leading to water-bridged urea structures. | researchgate.net |
Simulations have shown that while the number of water-water hydrogen bonds decreases with increasing urea concentration, urea can also strengthen the water structure in terms of hydrogen bond energies. mpg.de However, the total hydrogen bond energy per volume of the solution decreases because the water-urea and urea-urea hydrogen bonds are less energetic than water-water bonds. mpg.de The presence of urea does not appear to significantly disrupt the hydrogen-bonded network of water. lu.se Instead, it seems to integrate into the network, and in some cases, even enhance local water structure. mpg.de This is contrary to the idea that urea's denaturing ability comes from a general disruption of the solvent's structure. pnas.orglu.se
Urea-Urea Clustering and Water-Mediated Interactions
Quantum Mechanical and Ab Initio Studies of Urea Hydrates
Quantum mechanical (QM) and ab initio calculations provide a more detailed electronic-level understanding of urea-water interactions. These methods allow for the precise calculation of molecular geometries, interaction energies, and electronic properties, offering insights that complement molecular dynamics simulations. aip.orgnih.gov
A significant finding from quantum mechanical and ab initio studies is that the geometry of the urea molecule is not strictly planar in the gas phase or in aqueous solution. akamb.comwvu.eduresearchgate.netresearchgate.net While urea is planar in its crystalline state, ab initio calculations predict a non-planar C2 symmetry in the gas phase. akamb.comresearchgate.net
In aqueous solution, the urea molecule adopts a geometry that is intermediate between its nonplanar gas phase structure and its planar crystal structure. researchgate.net The reference interaction site model−self-consistent-field (RISM-SCF) method, which combines an ab initio description of the solute's electronic structure with an integral equation for the solvent, indicates a distinctly nonplanar urea structure in water. researchgate.net This nonplanarity is characterized by a pyramidalization at the nitrogen atoms, which is reduced in water compared to the gas phase but is still present. researchgate.net This deviation from planarity is crucial for its interactions, as it affects the molecule's electrostatic potential and its ability to form hydrogen bonds with surrounding water molecules. wvu.eduresearchgate.net The solvent induces a significant polarization of the urea molecule, increasing its dipole moment and favoring a high density of hydrogen bonds with water. researchgate.net
| Phase | Urea Geometry | Method of Determination | Source(s) |
| Solid Crystal | Planar | X-ray Crystallography, Neutron Diffraction | akamb.comwvu.edu |
| Gas Phase | Nonplanar (C2 symmetry) | Quantum Mechanics, Microwave Spectroscopy | akamb.comwvu.eduresearchgate.net |
| Aqueous Solution | Nonplanar (Intermediate) | RISM-SCF, Quantum Mechanical/Molecular Dynamics | nih.govresearchgate.net |
Electrostatic Potential and Hydrogen Bond Acceptor Capabilities
The urea molecule possesses distinct hydrogen bond donor and acceptor sites that govern its interactions with water. The two amine (-NH₂) groups act as hydrogen bond donors, while the carbonyl (C=O) oxygen serves as the primary hydrogen bond acceptor. researchgate.net The urea carbonyl is considered a stronger hydrogen bond acceptor than other groups like ester carbonyls. mdpi.com Theoretical studies reveal that in an aqueous environment, the urea molecule undergoes substantial polarization, which increases its dipole moment and favors a high density of hydrogen bonds with the surrounding solvent. acs.orgresearchgate.net This polarization leads to an unusual hemispherical shape for the electrostatic potential around the carbonyl group, a feature that influences the structure of its hydration shell. acs.orgresearchgate.net
Characterization of Urea-Water Hydrogen Bond Strength and Topology
The stability of urea-water clusters is maintained by a network of O-H∙∙∙O, O-H∙∙∙N, and N-H∙∙∙O type hydrogen bonds. yu.edu.jo The energy of these hydrogen bonds is variable, with theoretical calculations showing a range from approximately 2.23 to 17.95 kcal/mol. yu.edu.jo Other studies place the stabilization energies for monohydrated urea adducts between 3.64 and 10.54 kcal/mol. ias.ac.in
In solution, urea readily integrates into the water structure, forming pronounced hydrogen bonds at both its carbonyl and amine groups. researchgate.net This integration is so effective that a urea molecule is sometimes considered to be a "water dimer" mimic. researchgate.net Simulation studies suggest that urea induces a tight ordering of water molecules near its polar groups, while disrupting the broader hydrogen bond network up to a distance of 6 Å. nih.gov This effect appears to be primarily localized to the waters within urea's immediate hydration layer. nih.gov
The geometry of urea in water is nonplanar, representing an intermediate state between its nonplanar gas-phase structure and its planar crystal structure. acs.org This nonplanar conformation facilitates the formation of a dense hydrogen-bonding network with more than seven water molecules located within a close contact distance. acs.org The topology of these interactions can include not only direct hydration by water but also the formation of urea-urea chains or clusters within the solution. researchgate.net
Multiscale Modeling Approaches for Complex Urea-Water-Solute Systems
To bridge the gap between molecular interactions and macroscopic phenomena, researchers employ multiscale modeling approaches. These methods integrate different levels of theory and simulation across various time and spatial scales (micro, meso, and macro) to provide a comprehensive understanding of complex systems containing urea, water, and other solutes. researchgate.netgtk.fi
These models are widely used to investigate processes such as crystal dissolution, solubility, and solute transport. researchgate.netgtk.fiacs.org Key examples include:
Molecular Dynamics (MD) Simulations: MD is used to examine the fundamental mechanisms of urea crystal dissolution in water at an atomistic level, revealing the kinetic steps and activation energies involved. researchgate.netacs.org
Computational Fluid Dynamics (CFD): In engineering applications, such as automotive Selective Catalytic Reduction (SCR) systems, CFD is used to simulate the injection and depletion of Urea-Water Solution (UWS) sprays. These simulations often use a multi-component droplet model within a Lagrangian framework to account for the evaporation of water and the subsequent decomposition of urea in hot exhaust gases. researchgate.netdiva-portal.org
Process Simulation Software: Tools like Aspen Plus, equipped with advanced thermodynamic models like ELECNRTL, are used to design and optimize industrial processes. These models can handle the non-ideal behavior of mixtures containing urea, water, and electrolytes by combining terms for short-range molecular interactions and long-range ionic effects. mdpi.com
Experimental Characterization of Urea Hydration Dynamics in Solution
Experimental techniques provide critical data to validate and inform theoretical models, offering direct insight into the molecular dynamics of urea hydration.
Spectroscopic Analysis of Urea-Water Systems
Spectroscopy is a powerful tool for probing the vibrational and motional dynamics of urea and water molecules, revealing details about their interactions and hydration states.
Both IR and Raman spectroscopy are highly sensitive to the local environment of molecules and the strength of hydrogen bonds.
Table 1: Infrared Band Positions of Urea's Antisymmetric C-N Stretch in Different Hydration States Data sourced from multiple studies. nih.govucl.ac.ukresearchgate.net
| Hydration State | νₐₛ(CN) Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Solution | 1468 | Urea fully dissolved in water. |
| Intermediate State 1 | 1454 | Partially hydrated urea. |
| Intermediate State 2 | 1443 | Partially hydrated urea. |
| Dry | 1464 | Anhydrous crystalline urea. |
Raman Spectroscopy complements IR by providing information on other vibrational modes. The most prominent Raman peak for urea is the symmetric N-C-N stretching mode, which appears around 1000–1009 cm⁻¹. researchgate.netacs.org In-situ Raman studies monitoring urea particles under changing relative humidity show that as water is adsorbed, this peak shifts and broadens, and a broad O-H stretching band from the adsorbed water appears around 3400 cm⁻¹. acs.org These spectral changes allow for real-time tracking of the deliquescence process. In solution, the spectra indicate that while urea-water hydrogen bonds are prevalent, the strong intermolecular urea-urea hydrogen bonds characteristic of the solid crystal are absent. acs.org
Table 2: Characteristic Raman Peaks of Urea Data sourced from multiple studies. researchgate.netacs.orgacs.org
| Vibrational Mode | Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| N-C-N Symmetric Stretch | ~1000 - 1020 | Strongest peak in the Raman spectrum of urea. |
| NH₂ Bending | ~1165 | - |
| N-C-N Antisymmetric Stretch | ~1463 | - |
| C=O Stretch | ~1526 - 1541 | - |
| NH₂ Stretch | ~3242 - 3435 | Sensitive to hydrogen bonding and hydration state. |
However, other techniques reveal a more complex, two-state picture. Pump-probe experiments show that while the majority of water molecules in a urea solution have dynamics similar to pure water, a small fraction becomes significantly immobilized within urea's solvation shell. pnas.org The size of this slow-moving water population grows linearly with urea concentration. pnas.org
NMR is also effective for studying interactions between urea and other solutes. In solutions containing Trimethylamine (B31210) N-oxide (TMAO), NMR data indicate a weak hydrogen-bonding interaction occurs between the TMAO oxygen and a urea hydrogen atom. magritek.comwhiterose.ac.uk Furthermore, advanced techniques like zero-field (ZULF) NMR, when applied to isotopically labeled urea, can resolve complex spin-spin couplings. The resulting spectra are highly sensitive to factors like pH, which controls the rate of proton exchange, and the isotopic composition of the solvent (H₂O vs. D₂O), allowing for a detailed investigation of urea's dynamic chemical environment. acs.org
Dielectric Relaxation Spectroscopy (DRS) and THz Spectroscopy for Hydration Numbers and Water Reorientation
Dielectric Relaxation Spectroscopy (DRS) and Terahertz (THz) spectroscopy are powerful techniques for investigating the hydration of urea and the dynamics of water molecules in solution. These methods probe the reorientational motions of molecular dipoles, providing insights into hydration numbers and the effect of urea on the hydrogen-bonding network of water.
Studies using broadband dielectric spectra have been employed to determine the number of hydration water molecules (Nh) per urea molecule. Current time information in Bordeaux, FR. It has been consistently found that urea exhibits an unusually low hydration number. Current time information in Bordeaux, FR.aip.org This is attributed to the high density of hydrogen-bonding sites on the urea molecule, which allows it to integrate into the water structure with minimal disruption, causing the surrounding water to have reorientation times similar to bulk water. aip.org
DRS studies across a wide range of concentrations and temperatures have revealed that in the presence of urea, water molecules can be categorized into two main fractions. rsc.org The first consists of water molecules that are strongly bound to urea, likely through double hydrogen bonds to the carbonyl oxygen and a cis-hydrogen atom. rsc.org These water molecules exhibit significantly slower reorientational dynamics, similar to that of the urea molecule itself. rsc.org The second fraction of water molecules has a relaxation time only slightly longer than that of pure water, and this relaxation is not strongly dependent on the solution's viscosity. rsc.org
Broadband THz spectroscopy of aqueous urea solutions has been used to further characterize the hydration state and the hydrogen bond structure of water around the urea molecule. acs.org These studies have identified low-frequency vibrational modes of urea itself. acs.org After accounting for these modes, analysis of the dielectric constant reveals information about the relaxation of bulk water and the oscillations of the water network. acs.org One such study determined a hydration number of 1.9, which remained independent of urea concentration up to 5 M. acs.org This value is consistent with the number of water molecules that can be strongly hydrogen-bonded to the oxygen atom of urea. acs.org
The following table presents hydration numbers for urea in aqueous solutions as determined by dielectric relaxation spectroscopy.
| Concentration (mol/L) | Hydration Number (Zt) | Temperature (°C) | Reference |
|---|---|---|---|
| 0 (infinite dilution) | 1.85 | 25 | researchgate.net |
| 2 | ~1.6 | 25 | researchgate.net |
| 4 | ~1.4 | 25 | researchgate.net |
| 6 | ~1.2 | 25 | researchgate.net |
| 8 | ~1.0 | 25 | researchgate.net |
| 10 | 0.83 | 25 | researchgate.net |
Optical Kerr Effect Spectroscopy for Ultrafast Dynamics
Optical Kerr Effect (OKE) spectroscopy is a time-resolved technique that provides valuable information on the ultrafast dynamics of molecular liquids, including aqueous urea solutions, on a picosecond timescale. illinois.edu This method probes the collective orientational and translational motions of molecules, offering insights into the hydrogen-bonded structure and its fluctuations. illinois.eduaip.org
Time-resolved OKE studies of aqueous urea solutions have shown that the decay of the OKE signal can be characterized by multiple relaxation times. aip.org For instance, at high urea mole fractions, three distinct relaxation times are observed, whereas at lower concentrations, only two are apparent. aip.org The slowest of these relaxation times is associated with the reorientational motion of the urea molecule itself and is observed to increase with increasing urea concentration. aip.org
The Fourier transform of the OKE signal yields a power spectrum that reveals characteristic features of the intermolecular dynamics. aip.org In concentrated urea solutions, a prominent broad peak is observed around 70 cm⁻¹, with a shoulder at approximately 160 cm⁻¹. aip.org The shoulder at the higher frequency is attributed to hydrogen-bonding interactions involving urea molecules. aip.org Molecular dynamics simulations suggest that these spectral features can be interpreted in terms of the translational "caging" effect and the librational (rotational) motions of urea molecules. aip.org
OKE spectroscopy has also been instrumental in the debate over whether urea acts as a "structure-breaker" or "structure-maker" for water. aip.orgresearchgate.net Some OKE studies, in conjunction with THz dielectric spectroscopy and molecular dynamics simulations, have indicated that urea is a slight structure breaker. aip.orgresearchgate.net However, other investigations have suggested the opposite. aip.orgresearchgate.net The ultrafast nature of OKE allows for the observation of how different solutes affect the picosecond relaxation time of the water's hydrogen-bond network. researchgate.net At low concentrations (below 0.5 M), the THz spectrum of urea solutions is similar to that of bulk water, but the picosecond relaxation time is longer, indicating a slowing down of the water network dynamics. researchgate.net This effect is more pronounced for hydrophilic solutes like urea compared to hydrophobic ones. researchgate.net
Diffraction Studies of Aqueous Urea Structure
X-ray Diffraction of Hydrated Urea Solutions
X-ray diffraction is a fundamental technique used to investigate the structure of liquids and solutions, including aqueous urea. aip.org By analyzing the scattering of X-rays, information about the average distances between atoms and molecules can be obtained, which is typically presented in the form of a radial distribution function (RDF). researchgate.net
Neutron Diffraction for Local Ordering and Hydrogen Atom Distribution
Neutron diffraction is a particularly powerful tool for studying aqueous solutions because of its sensitivity to hydrogen and its ability to distinguish between isotopes. capes.gov.broup.com By using isotopic substitution, where hydrogen is replaced by deuterium (B1214612) (D) and nitrogen-14 by nitrogen-15, specific interatomic distances and coordination numbers can be determined, providing a detailed picture of the local structure. capes.gov.broup.com
Neutron diffraction studies on concentrated aqueous urea solutions have provided direct experimental evidence for the interactions between urea and water, as well as between urea molecules themselves. oup.com These studies have shown that urea readily incorporates into the water network, forming distinct hydrogen bonds with water molecules at both its amine (NH₂) and carbonyl (C=O) groups. capes.gov.br
In highly concentrated solutions (e.g., 25 mol% urea), the nearest neighbor intermolecular N···O and N···H distances indicate that the amino groups of urea form hydrogen bonds with adjacent water molecules. oup.com Furthermore, evidence of hydrogen-bonded urea oligomers has been found, with a nearest neighbor intermolecular N···N distance of approximately 4.71 Å. oup.com At the same time, the hydrogen-bonded network of water is significantly altered, as indicated by a much smaller O···H coordination number compared to pure water. oup.com
The following table summarizes key intermolecular distances and coordination numbers in a concentrated aqueous urea solution as determined by neutron diffraction.
| Interaction | Intermolecular Distance (Å) | Coordination Number | Reference |
|---|---|---|---|
| N···N | 4.71(5) | 3.1(5) | oup.com |
| N···O | 3.14(1) | - | oup.com |
| N···H | 3.42(1) | - | oup.com |
| O···H | 1.90(1) | 0.83(1) | oup.com |
| O···O | 2.86(2) | 1.4(1) | oup.com |
| H···H | 2.37(5) | 2.0(5) | oup.com |
Calorimetric and Thermodynamic Measurements of Urea Hydration Enthalpies
The dissolution of urea in water is an endothermic process, meaning it absorbs heat from the surroundings, which results in a cooling of the solution. weebly.com The standard integral enthalpy of solution of urea in water at 298.15 K (25 °C) has been determined by numerous studies, with values generally converging around +15.3 kJ/mol. cdnsciencepub.comcdnsciencepub.com
The enthalpy of solution can vary with temperature and the concentration of the solution. For instance, measurements of the heat of solution of urea in water have been conducted over a range of temperatures, allowing for the calculation of the standard heat capacities of solution. scribd.com These studies have shown that the standard heat capacity of solution for urea is small and changes sign near the temperature of the minimum heat capacity of pure water. scribd.com
The following table presents literature values for the enthalpy of solution of urea in water at 298.15 K.
| Enthalpy of Solution (ΔH°soln) (kJ/mol) | Temperature (K) | Reference |
|---|---|---|
| 15.39 | 298.15 | cdnsciencepub.com |
| 15.29 | 298.15 | cdnsciencepub.com |
| 15.30 | 298.15 | cdnsciencepub.com |
| 15.31 | 298.15 | cdnsciencepub.com |
Crystallography and Solid State Chemistry of Urea Hydrates
Crystal Structure Determination of Urea (B33335) Inclusion Compounds and Hydrates
The determination of the crystal structure of urea hydrates and inclusion compounds is fundamental to understanding their properties. These structures are primarily elucidated through single-crystal X-ray diffraction, a technique that provides detailed information on molecular conformation, crystal packing, and hydrogen bonding networks. rsc.orgmdpi.com Urea is well-known for forming inclusion compounds where "guest" molecules are trapped within channels formed by the "host" urea molecules. rsc.orgxray.cz The structural analysis of these compounds often reveals that the host and guest substructures have incommensurate periodicities, requiring a sophisticated approach that considers each as a distinct, though interacting, entity. rsc.org
For example, multi-component crystals containing urea have been synthesized and their structures determined, revealing complex ionic and hydrogen-bonded networks. bas.bgrsc.org
Table 1: Example Crystallographic Data for a Urea-Containing Hydrate (B1144303) This table presents representative data for a tetraethylammonium (B1195904) hydrogen sulfate (B86663) thiourea (B124793) hydrate, illustrating the type of information obtained from crystallographic studies.
| Parameter | Value |
| Compound | Et4N.HSO4.TU.H2O |
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 9.964(5) |
| b (Å) | 11.979(6) |
| c (Å) | 9.638(5) |
| Source | bas.bgbas.bg |
Analysis of Hydrogen Bonding Networks in Crystalline Urea Hydrates
Hydrogen bonding is the defining interaction in the structure of urea hydrates. The urea molecule itself possesses both hydrogen bond donors (the -NH2 groups) and a strong hydrogen bond acceptor (the carbonyl oxygen). wikipedia.org In the presence of water, a potent hydrogen-bonding agent, intricate networks are formed. Water molecules can be strongly immobilized by urea, with some studies suggesting that water molecules can form two hydrogen bonds with a single urea molecule. pnas.org This interaction often involves the urea carbonyl oxygen and a cis-hydrogen atom. rsc.org
Mechanisms of Urea Hydrate Crystallization and Growth
The crystallization of urea hydrates from a solution is a multi-step process that begins with nucleation—the formation of tiny, stable crystal nuclei—followed by crystal growth. msstate.educambridge.org Nucleation occurs when the solution becomes supersaturated, meaning it contains more dissolved solute than it can hold at equilibrium. msstate.edu This supersaturation is the driving force for the phase change from liquid to solid. cambridge.org Studies suggest that the initial stages of urea nucleation involve the formation of small, ordered clusters of urea molecules. pnas.org The growth phase continues as more molecules from the solution deposit onto the surfaces of these nuclei, allowing them to develop into macroscopic crystals. mdpi.com
Factors Influencing Nucleation and Crystal Morphology of Hydrates
The final size and shape (morphology) of urea hydrate crystals are not arbitrary but are controlled by a variety of factors during the crystallization process. msstate.edu The interplay of these factors determines the relative growth rates of different crystal faces, which in turn dictates the final crystal habit. For example, urea crystallized from pure water often forms undesirable needle-like crystals because of the significant difference in growth speeds between its {001} and {110} faces. acs.org
Key influencing factors include:
Supersaturation : As the primary driving force, the level of supersaturation affects both the rate of nucleation and crystal growth. mdpi.commdpi.com
Temperature : Temperature controls the solubility of urea and thus the level of supersaturation that can be achieved through cooling. msstate.edumdpi.com It also affects the kinetics of molecular attachment to the crystal surface.
Solvent : The choice of solvent has a major impact on solubility and solute-solvent interactions, which can alter growth kinetics and morphology. msstate.eduresearchgate.net
Table 3: Key Factors Affecting Urea Hydrate Crystallization
| Factor | Effect on Crystallization |
| Supersaturation | The primary driving force for both nucleation and growth. Higher levels increase nucleation rates. mdpi.commdpi.com |
| Temperature | Affects solubility and kinetics. Cooling is a common method to induce supersaturation. msstate.edumdpi.com |
| Solvent | Influences solubility and molecular interactions at the crystal-solution interface, affecting growth rates. msstate.eduresearchgate.net |
| Additives/Impurities | Can act as growth inhibitors or promoters by selectively adsorbing to crystal faces, modifying morphology. acs.org |
In-Situ Observation Techniques for Hydrate Crystal Formation
To understand the dynamic processes of crystallization, researchers employ various in-situ observation techniques that allow them to monitor nucleation and growth in real time. These methods provide direct visual and structural data as the crystals form. scilit.com
Low-Field Nuclear Magnetic Resonance (LF-NMR) : This non-destructive technique detects hydrogen-bearing fluids, making it suitable for monitoring the conversion of water into hydrate. It can provide kinetic data on the rate of hydrate formation and dissociation. frontiersin.org
Magnetic Resonance Imaging (MRI) : MRI offers a visual method to observe the formation and dissociation of hydrates within porous media, providing information on growth habits and hydrate saturation over time. sciengine.com
Terahertz Time-Domain Spectroscopy (THz-TDS) : THz spectroscopy is highly sensitive to the intermolecular structure of crystals. It can be used to distinguish between different hydrate forms and polymorphs and to detect the onset of crystal growth from a solution. youtube.com
Atomic Force Microscopy (AFM) : At a much smaller scale, AFM can provide high-resolution, in-situ images of the crystal surface during growth, revealing mechanisms such as Ostwald ripening and the development of surface features. acs.org
Structural Characterization of Urea Hydrates by X-ray Diffraction and Neutron Scattering
X-ray and neutron diffraction are the cornerstone techniques for the structural characterization of crystalline materials, including urea hydrates. mdpi.com
X-ray Diffraction (XRD) is the standard laboratory method for determining crystal structures. mdpi.com Single-crystal XRD provides precise atomic coordinates, allowing for the complete description of the unit cell, molecular packing, and the geometry of the hydrogen-bonding network. rsc.orgcardiff.ac.uk Powder X-ray Diffraction (PXRD) is used to identify crystalline phases in a bulk sample and is particularly useful for studying phase transitions under non-ambient conditions. mdpi.comaip.org
Neutron Scattering , or neutron diffraction, is a powerful complementary technique. mdpi.com While X-rays interact with an atom's electron cloud, neutrons interact with the atomic nucleus. This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, which are difficult to locate accurately with X-rays. mdpi.com Given the critical role of hydrogen bonding in hydrates, neutron diffraction provides invaluable and highly accurate data on the geometry of water molecules and N-H bonds within the crystal lattice. mdpi.comresearchgate.net High-pressure neutron diffraction studies have been instrumental in characterizing the polymorphic transitions of urea. aip.org The combination of X-ray and neutron diffraction data, often coupled with computational modeling, provides a comprehensive understanding of the structure of urea hydrates. kcl.ac.uk
Chemical Reactivity and Reaction Kinetics in Hydrated Urea Environments
Hydrolysis and Decomposition Pathways of Urea (B33335) in Aqueous Media
In aqueous solutions, urea undergoes decomposition through two primary pathways: hydrolysis and elimination. nih.gov The uncatalyzed hydrolysis of urea is a notably slow process. nih.gov Conversely, the elimination reaction, which yields cyanate (B1221674) and ammonium (B1175870) ions, is considered the more favorable pathway in aqueous solutions. nih.govacs.org
Theoretical studies have explored various mechanisms for the non-enzymatic decomposition of urea, including unimolecular elimination and intermolecular elimination/hydrolysis processes. nih.gov It is generally accepted that in an aqueous environment, urea primarily decomposes through an elimination reaction. nih.gov Computational studies indicate that the activation barrier for the elimination mechanism is approximately 37 kcal/mol, while the barrier for hydrolysis is around 40 kcal/mol, further supporting the preference for the elimination pathway. nih.gov
Several factors can influence the rate and mechanism of urea decomposition. For instance, the presence of a water molecule can facilitate the elimination reaction by acting as a hydrogen shuttle, proceeding through a cyclic six-membered transition state. acs.org The hydrolysis process itself can be influenced by temperature and pressure, with one method involving heating the aqueous urea solution to 200–220 °C under a pressure of 2–3 MPa. d-nb.info The pH of the solution also plays a role, as the equilibrium of the reaction is affected by the concentration of hydrogen ions. d-nb.info
Key Decomposition Pathways of Urea in Aqueous Media
| Pathway | Primary Products | Key Intermediates | General Conditions |
| Hydrolysis | Ammonia (B1221849), Carbonic Acid | Carbamoyl (B1232498) phosphate (B84403) | High temperature and pressure, or enzymatic catalysis |
| Elimination | Ammonium ion, Cyanate ion | Isocyanic acid | Predominant in uncatalyzed aqueous solution |
It is important to note that while uncatalyzed hydrolysis is slow, the enzymatic hydrolysis of urea, facilitated by urease, is significantly faster. researchgate.net
Reactivity of Urea and its Hydrates with Organic Substrates
Formation of Urea Derivatives in Aqueous Syntheses
The synthesis of urea derivatives in aqueous or partially aqueous systems is a significant area of organic synthesis, with applications in drug discovery and materials science. nih.gov Various methods have been developed to achieve these transformations, often aiming for environmentally benign conditions.
One common approach involves the reaction of amines with isocyanates, which can be generated in situ from various precursors. nih.gov For example, a Hofmann rearrangement of primary amides in the presence of an ammonia source can produce N-substituted ureas through an isocyanate intermediate. organic-chemistry.org
The use of phosgene (B1210022) and its equivalents is a traditional method, though its hazardous nature has prompted the development of safer alternatives. nih.gov These alternatives include carbonates, N,N'-carbonyldiimidazole, and chloroformates. nih.gov A one-pot reaction of carbonylimidazolide with a nucleophile in water provides a general and efficient method for preparing ureas, carbamates, and thiocarbamates. organic-chemistry.org
Microwave-assisted synthesis has emerged as a green chemistry approach. For instance, the reaction of urea with amino acid sodium salts in water under microwave irradiation yields N-carbamoyl-L-amino acids in good yields and high optical purity. researchgate.net
Furthermore, the aminolysis of phenyl carbamates or phenyl thiocarbamates in dimethyl sulfoxide (B87167) offers a mild and efficient route to urea derivatives. google.com This method is versatile, accommodating a variety of aromatic and aliphatic amines. google.com The reaction of benzyl (B1604629) alcohol or benzyl halide with urea in an ionic liquid solvent also produces N-monosubstituted urea products in good to excellent yields. researchgate.net
Catalytic Activity and Proton Transfer Mechanisms in Urea-Promoted Reactions
Urea as a Catalyst and Proton Transfer Medium in Atmospheric Chemistry (e.g., NO2 Hydrolysis)
Urea plays a significant role in atmospheric chemistry, particularly in the hydrolysis of nitrogen dioxide (NO2), which is a source of nitrous acid (HONO) and aerosols. researchgate.net Theoretical calculations have shown that urea can act as a catalyst and a proton transfer medium in this process. researchgate.net
The presence of urea significantly lowers the energy barrier for the hydrolysis of NO2. researchgate.net The energy barrier for the urea-promoted reaction is -2.67 kcal mol⁻¹, which is 14.37 kcal mol⁻¹ lower than the uncatalyzed reaction. researchgate.net This catalytic effect of urea is superior to that of methylamine (B109427) and ammonia. researchgate.net
In this catalytic cycle, urea facilitates the reaction 2NO2 + mH2O (where m = 1–3), leading to the formation of HONO. researchgate.net The subsequent reactions can involve clusters of nitrite (B80452), urea, and nitric acid, which can then form urea nitrate (B79036) (UN), a component of HNO3 aerosols. researchgate.net The formation of an acid-base complex of urea nitrate is more favorable than the formation of zwitterions.
Humidity also plays a crucial role; increased humidity leads to better thermodynamic stability for the multi-water-promoted hydrolysis reactions. researchgate.net The additional water molecules act as solvent molecules, further reducing the energy barrier. researchgate.net The interaction between the carbonyl group of urea and nitric acid in the urea nitrate complex is a strong hydrogen bond.
Enzymatic Hydration of Chemical Precursors to Urea (e.g., Cyanamide (B42294) Hydration by Carbonic Anhydrase)
The enzymatic synthesis of urea involves the hydration of its chemical precursors. The urea cycle is the primary metabolic pathway for urea production in mammals, converting toxic ammonia into urea. wikipedia.orgacutecaretesting.org This cycle involves a series of five enzymatic reactions. acutecaretesting.org
The initial step of the urea cycle is the formation of carbamoyl phosphate from ammonia and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I). microbenotes.com This is followed by a series of reactions catalyzed by ornithine transcarbamylase, argininosuccinate (B1211890) synthetase, argininosuccinase, and finally arginase, which cleaves arginine to produce urea and ornithine. wikipedia.orgvedantu.com The entire cycle takes place primarily in the liver. wikipedia.orgslideshare.net
While the urea cycle is the main pathway, other enzymatic reactions can lead to urea formation. For instance, the hydration of cyanamide to urea can be catalyzed by enzymes like carbonic anhydrase. This reaction is significant in certain biological and environmental contexts.
The regulation of the urea cycle is complex, with the activity of the enzymes being influenced by substrate concentrations and allosteric activators. microbenotes.com For example, N-acetylglutamate is an allosteric activator of CPS I, the rate-limiting enzyme of the cycle. vedantu.com
Kinetic Studies of Urea-Involving Reactions in Solution and Solid-State Hydrates
The kinetic behavior of urea in hydrated environments, encompassing both aqueous solutions and solid-state hydrates, is fundamental to understanding its transformation pathways and reactivity. Kinetic studies provide critical data on reaction rates, mechanisms, and the influence of various environmental factors such as temperature, pH, and the presence of catalysts or inhibitors.
Kinetics of Urea Reactions in Aqueous Solution
In aqueous solutions, urea participates in several key reactions, including decomposition (hydrolysis), and reactions with other dissolved species like nitrous acid and aldehydes.
Urea Decomposition and Hydrolysis:
The decomposition of urea in water to form ammonia and isocyanic acid (which is then hydrolyzed to ammonia and carbon dioxide) is a crucial reaction. arxiv.org This process can occur thermally or be catalyzed by enzymes.
Thermal Decomposition: The uncatalyzed decomposition of urea in aqueous solution is generally slow. longdom.org Theoretical studies using ab initio molecular dynamics have shown that water molecules actively participate in the reaction, facilitating proton transfer. arxiv.org The energy barrier for this decomposition in water is estimated to be in the range of 120-135 kJ/mol. arxiv.org An experimental study determined the activation energy for the decomposition of urea assisted by one water molecule to be 83.1 kJ/mol. arxiv.org
Enzymatic Hydrolysis: The hydrolysis of urea is significantly accelerated in the presence of the enzyme urease. fkit.hr The reaction follows Michaelis-Menten kinetics, though it can be complex due to substrate and product inhibition. fkit.hrsci-hub.se The ammonium ion, a product of the reaction, acts as a non-competitive inhibitor. fkit.hrsci-hub.se The kinetics are highly dependent on pH and temperature. cdnsciencepub.comnih.gov For instance, the rate constant (k) for urease-catalyzed hydrolysis in soil was found to increase with temperature, from 0.07 d⁻¹ at 5 °C to 0.20 d⁻¹ at 25 °C. cdnsciencepub.comresearchgate.net The activation energy for the enzymatic hydrolysis by jack bean urease has been estimated at 35.3 kJ mol⁻¹. fkit.hr
Kinetic Parameters for Urea Hydrolysis
| Reaction Type | Catalyst/Conditions | Parameter | Value | Source |
|---|---|---|---|---|
| Thermal Decomposition | Aqueous Solution (ab initio study) | Activation Energy (Ea) | 83.1 kJ/mol | arxiv.org |
| Enzymatic Hydrolysis | Urease (in soil) | Rate Constant (k) at 5 °C | 0.07 d⁻¹ | cdnsciencepub.comresearchgate.net |
| Rate Constant (k) at 15 °C | 0.12 d⁻¹ | cdnsciencepub.comresearchgate.net | ||
| Rate Constant (k) at 25 °C | 0.20 d⁻¹ | cdnsciencepub.comresearchgate.net | ||
| Jack Bean Urease (pH 4-9) | Activation Energy (Ea) | 35.3 kJ/mol | fkit.hr |
Reaction with Nitrous Acid:
Urea reacts with nitrous acid (HNO₂) in acidic solutions, a reaction relevant in processes like spent nuclear fuel reprocessing. iaea.org A kinetic study in nitric acid solution (at a constant ionic strength μ = 2) found that the reaction rate is described by the equation: -d[HNO₂]/dt = k[HNO₂][CO(NH₂)₂][H⁺]K / ([H⁺]K + 1) iaea.orgresearchgate.net
The mechanism is proposed to involve the reaction between non-dissociated HNO₂ molecules and protonated urea (NH₂CONH₃⁺). iaea.orgresearchgate.net The rate constant and activation energy have been determined from the temperature dependence of the reaction. iaea.org
Kinetic Data for Urea-Nitrous Acid Reaction
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| Rate Constant (k) | 15.6 ± 0.3 L·mol⁻¹·min⁻¹ | 15 °C, μ = 2 | iaea.orgresearchgate.net |
| Protonation Constant of Urea (K) | 1.38 L·mol⁻¹ | 15 °C, μ = 2 | iaea.orgresearchgate.net |
| Activation Energy (Ea) | 61 ± 5 kJ·mol⁻¹ | 15-35 °C | iaea.orgresearchgate.net |
Reaction with Aldehydes:
Urea reacts with aldehydes, most notably formaldehyde, to form methylolurea derivatives, which are precursors to urea-formaldehyde resins. researchgate.netureaknowhow.com
Urea-Formaldehyde Reaction: The initial reaction to form monomethylolurea is reversible and bimolecular in the forward direction. researchgate.net The reaction is catalyzed by both hydrogen and hydroxyl ions, with rates proportional to the ion concentrations. The activation energies for the forward and reverse reactions have been determined and are similar for both catalyzed and non-catalyzed systems. researchgate.net
Reaction with Other Carbonyls: A systematic kinetic study of urea's reaction with various aromatic and non-aromatic carbonyl compounds in aqueous solution showed that compounds with vicinal carbonyl groups, such as ninhydrin (B49086) and phenylglyoxaldehyde, are particularly reactive. nih.gov The fast kinetics are attributed to the formation of stable five- or six-membered ring adducts. The second-order rate constant (k₂) for the reaction of urea with phenylglyoxaldehyde at 50 °C in phosphate-buffered saline was found to be among the highest of the compounds tested. nih.gov
Kinetics in Solid-State and at Interfaces
Kinetic studies also extend to the solid state, including thermal decomposition and reactions at the crystal-solution interface during growth.
Solid-State Thermal Decomposition:
The thermal decomposition of solid urea is a complex, multi-step process that occurs at temperatures above its melting point (~133 °C). rsc.org
Initial Decomposition (133-190 °C): Urea decomposes to ammonia and isocyanic acid. The isocyanic acid can then react with remaining urea to form biuret (B89757). rsc.org
Biuret Decomposition (190-250 °C): Biuret decomposes, and various side reactions can form products like cyanuric acid and ammelide. rsc.org
Further Decomposition (330-400 °C): This stage is associated with the sublimation and decomposition of cyanuric acid. rsc.org
Kinetic models have been developed to describe this reaction network, which is crucial for applications like selective catalytic reduction (SCR) systems where urea is the ammonia source. rsc.org
Crystal Growth Kinetics:
The kinetics of urea crystal growth from aqueous solution are highly anisotropic, leading to the characteristic needle-like habit. acs.org Molecular dynamics simulations have provided insight into the mechanisms on different crystal faces. nih.gov
Face-Specific Mechanisms: Growth on the fast-growing {001} face occurs via a continuous mechanism, whereas the slow-growing {110} face evolves through a "birth and spread" or two-dimensional nucleation process. acs.org
Activation Barriers: The rate-limiting step for crystallization on the {001} face is the removal of surface defects, not the initial formation of a new layer. nih.gov
Influence of Additives: Impurities such as biuret, a common by-product of urea synthesis, significantly alter the crystal growth kinetics. Biuret acts as a growth inhibitor by competing with urea for adsorption on the {001} face, dramatically reducing its growth rate. Its effect on the {110} face is minimal. This selective inhibition is the basis for its use as a habit modifier to produce more equant urea crystals. acs.orgresearchgate.net
Summary of Urea Crystal Growth Kinetics from Aqueous Solution
| Crystal Face | Growth Mechanism | Effect of Biuret (Additive) | Source |
|---|---|---|---|
| {001} (Fast-growing) | Continuous growth; rate limited by defect removal | Strongly inhibited due to competitive adsorption | acs.orgnih.gov |
| {110} (Slow-growing) | Birth and spread (2D nucleation) | Marginal steric hindrance; growth rate largely unaffected | acs.org |
Synthesis Methodologies for Urea and Its Hydrates
Industrial Synthesis Processes for Urea (B33335)
The primary method for the industrial production of urea is the Bosch-Meiser process, which has undergone numerous refinements to enhance efficiency and reduce environmental impact.
Bosch-Meiser Process and its Variations
The Bosch-Meiser process, patented in 1922, remains the cornerstone of industrial urea production. wikipedia.orgrsc.org It involves two main equilibrium reactions. The first is the rapid, exothermic reaction of liquid ammonia (B1221849) with gaseous carbon dioxide at high pressure and temperature to form ammonium (B1175870) carbamate (B1207046). wikipedia.org The second, slower reaction is the endothermic decomposition of ammonium carbamate into urea and water. wikipedia.orgrsc.org
Due to the incomplete conversion of reactants, a significant portion of the process is dedicated to recycling unreacted ammonia and carbon dioxide. wikipedia.org Early "total recycle" processes involved depressurizing the solution in stages and decomposing the carbamate, then recompressing the gases and returning them to the reactor. wikipedia.org A major advancement was the development of stripping technology, where the decomposition of ammonium carbamate is achieved at high pressure by using excess ammonia or carbon dioxide as a stripping agent. This reduces the amount of water recycled to the reactor, which would otherwise negatively affect the equilibrium of the urea conversion reaction. wikipedia.org
Side reactions can occur, such as the formation of biuret (B89757) when two urea molecules combine, which is generally undesirable in fertilizers due to its toxicity to plants. wikipedia.org This is typically suppressed by maintaining an excess of ammonia in the synthesis reactor. wikipedia.org
Energy Efficiency and Byproduct Valorization in Industrial Production
The industrial synthesis of urea is an energy-intensive process, traditionally relying on fossil fuels. nexanteca.com Consequently, significant efforts have been made to improve energy efficiency. kgsindustry.com These include optimizing process conditions, developing more efficient catalysts, and integrating heat recovery systems. kgsindustry.comfaidelhi.org For instance, the heat generated from the exothermic carbamate formation can be used to provide energy for the endothermic urea decomposition. google.com Technological licensors like Stamicarbon, Casale, and TOYO Engineering have introduced improved configurations of their technologies to lower the consumption of steam, cooling water, and electricity. nexanteca.com
The weighted average energy consumption of urea plants has seen a significant reduction over the last few decades. For example, in India, it decreased from 8.87 Gcal per metric ton of urea to 5.78 Gcal per metric ton between 1987-88 and 2020-21. faidelhi.org
Byproduct valorization is another key aspect of modern urea production. The primary byproducts are unreacted ammonia and carbon dioxide, which are recycled back into the process. wikipedia.org The valorization of other potential waste streams is an area of ongoing research. For instance, there is interest in utilizing carbon dioxide captured from other industrial processes as a feedstock for urea synthesis, which would contribute to carbon capture and utilization (CCU) strategies. nexanteca.com
Laboratory Synthesis Routes for Urea and its Hydrates
In the laboratory setting, urea can be synthesized through various methods, including the historically significant Wöhler synthesis and more controlled approaches for producing specific hydrate (B1144303) phases.
Wöhler Synthesis and its Modern Analogues
In 1828, Friedrich Wöhler accomplished a landmark in the history of chemistry by synthesizing urea from inorganic starting materials, a discovery that challenged the prevailing theory of vitalism. rsc.orgacs.orgresearchgate.net His original synthesis involved the reaction of silver cyanate (B1221674) with ammonium chloride. rsc.orgacs.org The reaction can also be demonstrated using potassium cyanate and ammonium chloride. wikipedia.org
The reaction proceeds through the formation of ammonium cyanate, which then isomerizes to urea: wikipedia.org KOCN + NH₄Cl → NH₄OCN + KCl NH₄OCN ⇌ (NH₂)₂CO
Modern analogues of Wöhler's synthesis have been explored. For example, chemists have synthesized a phosphorus analog of urea by reacting a phosphaethynolate potassium crown ether complex with an ammonium salt. acs.org
Controlled Synthesis of Specific Urea Hydrate Phases
The formation of urea hydrates, where urea molecules are incorporated into a water lattice, is dependent on factors such as temperature, pressure, and the presence of other solutes. While the industrial process primarily focuses on producing anhydrous urea, specific hydrate phases can be targeted in a laboratory setting.
The controlled synthesis of urea hydrates can be achieved by carefully manipulating the crystallization conditions of aqueous urea solutions. For example, hydrogels prepared from cellulose (B213188) in a NaOH/urea aqueous solution have been used for the controlled release of urea. kemdikbud.go.id The formation of these gels involves the dissolution of cellulose in a cooled NaOH/urea solution, followed by a sol-gel transition. kemdikbud.go.id
The hydrothermal synthesis method has also been employed to control the morphology of products in the presence of urea. For instance, urea has been used to prepare regular-shaped ammonium aluminum carbonate hydroxide (B78521) (AACH) rods. aip.org In this process, the decomposition of urea in the hydrothermal system increases the pH and the concentration of carbonate and ammonium ions, which influences the formation of the final product. aip.org
Electrocatalytic and Sustainable Approaches to Urea Synthesis
In response to the high energy demands and carbon footprint of the conventional Bosch-Meiser process, research into more sustainable synthesis methods has gained significant traction. nexanteca.comkgsindustry.com Electrocatalytic synthesis, in particular, offers a promising alternative. rsc.org
This approach aims to produce urea from nitrogen sources like dinitrogen (N₂), nitrate (B79036) (NO₃⁻), or nitrite (B80452) (NO₂⁻) and a carbon source, typically carbon dioxide (CO₂), under ambient conditions. acs.orgntu.edu.sgoaepublish.com The process relies on the development of efficient electrocatalysts that can facilitate the C-N coupling reaction. nih.gov
Several catalyst systems have been investigated, including:
Palladium-copper nanoparticles on titanium dioxide nanosheets for the direct conversion of N₂ and CO₂ to urea. acs.org
Bimetallic FeNi₃ alloy nanoparticles on nitrogen-doped porous carbon for the synthesis of urea from CO₂ and NO₃⁻. rsc.org
An indium hydroxide catalyst for the selective synthesis of urea from nitrate and carbon dioxide. ntu.edu.sgresearchgate.net
Copper single atoms decorated on a ceria support for the coupling of CO₂ and nitrate. nih.gov
These electrocatalytic methods are still in the early stages of development, and challenges such as low yield and efficiency need to be overcome for large-scale application. acs.orgsciltp.com However, they represent a significant step towards a more sustainable and decentralized production of urea. acs.orgkapsom.com Other sustainable approaches include the use of renewable energy sources to power the synthesis process and the gasification of biomass to produce the necessary syngas for ammonia synthesis. nexanteca.comkgsindustry.com
Data Tables
Table 1: Key Industrial Urea Synthesis Parameters
| Parameter | Description |
| Process | Bosch-Meiser Process wikipedia.org |
| Reactants | Liquid Ammonia (NH₃), Gaseous Carbon Dioxide (CO₂) wikipedia.org |
| Intermediate | Ammonium Carbamate (NH₂COONH₄) wikipedia.org |
| Key Advancement | Stripping Technology for reactant recycling wikipedia.org |
| Energy Consumption | Has significantly decreased with technological advancements faidelhi.org |
Table 2: Comparison of Urea Synthesis Approaches
| Synthesis Method | Reactants | Conditions | Key Features |
| Bosch-Meiser Process | NH₃, CO₂ | High Temperature and Pressure wikipedia.orgrsc.org | Large-scale industrial production, energy-intensive wikipedia.orgnexanteca.com |
| Wöhler Synthesis | Ammonium Cyanate (from various precursors) | Heating wikipedia.org | Historical significance, laboratory scale rsc.orgacs.org |
| Electrocatalytic Synthesis | N₂, NO₃⁻, or NO₂⁻, and CO₂ | Ambient Temperature and Pressure acs.orgntu.edu.sg | Sustainable, under development, potential for decentralization rsc.orgacs.org |
Carbon-Nitrogen Coupling from Carbon Dioxide and Nitrogenous Species
Electrocatalytic urea synthesis represents a paradigm shift from conventional methods, offering a potential route to convert waste products like CO₂ and nitrate into a valuable commodity. nih.gov This approach involves the simultaneous electrochemical reduction of a carbon source (CO₂) and a nitrogen source at the surface of a catalyst. oaepublish.com The core of this process is the C-N coupling reaction, a step that circumvents the need for the intermediate production of ammonia. nih.govacs.org
The general mechanism for urea electrosynthesis is understood to proceed via the generation of key intermediates at the catalyst's active sites. oaepublish.com For instance, with nitrite as the nitrogen source, the reaction is widely believed to involve the conversion of CO₂ to an adsorbed carbon monoxide intermediate (CO) and the reduction of nitrite to an adsorbed amine intermediate (NH₂). oaepublish.com These two intermediates then couple to form the urea molecule (NH₂CONH₂). oaepublish.com
However, the specific reaction pathway can vary significantly depending on the catalyst and the nitrogen source used. oaepublish.com For example, when using nitrate, some catalytic systems have shown a distinct mechanism involving the early-stage direct C-N coupling between *NO₂ and *CO₂ intermediates to form a *CO₂NO₂ species. oaepublish.comhep.com.cn In the case of direct synthesis from N₂ and CO₂, research has pointed to a thermodynamically spontaneous reaction between CO (from CO₂ reduction) and activated dinitrogen (N═N), mediated by a crucial NCON intermediate. nih.govacs.org Theoretical studies suggest that the way N₂ adsorbs onto the catalyst surface is critical, with a "side-on" adsorption configuration being more favorable for C-N coupling and urea synthesis than an "end-on" configuration. nih.govacs.org
Key challenges in C-N coupling for urea synthesis include the chemical inertness of molecules like CO₂ and N₂, the high energy barriers for reaction, and the multitude of possible intermediates, which can lead to low selectivity and the formation of various by-products. nih.govresearchgate.net
Development of Novel Electrocatalysts for Urea Production
The electrocatalyst is the most critical component in the synthesis of urea via C-N coupling, as it governs the reaction's efficiency, rate, and selectivity. researchgate.net An ideal catalyst must effectively adsorb and activate both the carbon and nitrogen reactants, facilitate the coupling of key intermediates, lower the reaction energy barrier, and suppress competing side reactions, particularly the HER. researchgate.netrsc.org Research has focused on designing and engineering catalysts with specific properties to meet these demands. rsc.org
A wide array of metal-based catalysts has been explored, including those based on copper, indium, gold, and palladium. rsc.orgsciopen.com For instance, PdCu alloy nanoparticles supported on titanium dioxide (TiO₂) nanosheets were demonstrated for the co-reduction of CO₂ and N₂. researchgate.net Indium-based materials, such as indium hydroxide (In(OH)₃) and indium oxide-hydroxide (InOOH), have shown effectiveness in suppressing the HER and improving urea selectivity. oaepublish.comhep.com.cn One study highlighted In(OH)₃ with sulfur vacancies, which achieved a urea Faradaic efficiency of 53.4%. researchgate.net Another innovative approach involved creating Frustrated Lewis Pairs (FLPs) on rice-like InOOH nanoparticles. eurekalert.orgphys.org These FLPs, consisting of a Lewis acidic indium site and a Lewis basic In-OH site, can effectively capture and activate CO₂ and N₂ molecules, respectively, facilitating their reaction to form urea. eurekalert.orgphys.org
Catalyst design strategies extend to modifying the structure and composition to create highly active and selective sites. rsc.org These strategies include:
Heterostructures: Combining different materials to create synergistic effects. For example, single-atom copper anchored on molybdenum disulfide (Cu₁-MoS₂) has been explored as a highly active catalyst for coupling CO₂ and nitrate. researchgate.net
Vacancy Engineering: Introducing defects, such as oxygen vacancies, into metal oxides like cerium oxide (CeO₂) or zinc oxide (ZnO) can create active sites that enhance the adsorption and activation of reactants. nih.govacs.org
Atomically Dispersed Structures: Creating catalysts with specific atomic spacing can promote C-N coupling. A monometallic copper catalyst with an engineered atomic-scale spacing demonstrated a significant increase in urea production compared to pristine copper. nih.gov
Bimetallic Catalysts: Alloying different metals can tune the electronic properties and create unique active sites. CuWO₄, for example, utilizes alternating Cu and W sites to facilitate C-N coupling from CO₂ and nitrate. nih.gov
The performance of these novel electrocatalysts varies widely depending on the material, nitrogen source, and reaction conditions.
| Electrocatalyst | Nitrogen Source | Urea Yield Rate | Faradaic Efficiency (FE) | Potential (vs. RHE) | Reference |
|---|---|---|---|---|---|
| InOOH with FLPs | N₂ | 6.85 mmol h⁻¹ g⁻¹ | - | - | eurekalert.org |
| Iron Phthalocyanine (FePc) | N₂ | 357 µmol h⁻¹ gcat⁻¹ | 14.36% | -0.4 V | researchgate.net |
| Vₒ-InOOH | NO₃⁻ | 592.5 µg h⁻¹ mgcat⁻¹ | 51% | -0.5 V | nih.gov |
| Multihole-Cu₂O | NO₂⁻ | 114.0 mmol h⁻¹ g⁻¹ | - | - | chinesechemsoc.org |
| Multihole-Cu₂O | NO₃⁻ | 29.2 mmol h⁻¹ g⁻¹ | - | - | chinesechemsoc.org |
| N-doped Porous Hollow Carbon Spheres (N-PHCS) | NO₃⁻ | 12.0 mmol h⁻¹ gcat⁻¹ | 19.1% | -1.0 V (vs Ag/AgCl) | acs.org |
| ZnO-V Nanosheets | NO₂⁻ | - | 23.26% | -0.79 V | acs.org |
Advanced Materials Science and Engineering Applications of Urea Hydrates
Urea's Influence on Cement and Concrete Hydration Processes
Urea (B33335), an organic compound, has been investigated as an additive in cementitious materials to modify their properties. Its interaction with the hydration process of cement can lead to significant changes in the fresh and hardened states of concrete. When urea is mixed with water, it undergoes an endothermic reaction, absorbing heat from its surroundings. researchmap.jp This phenomenon is central to its effects on concrete, influencing hydration speed, temperature development, and ultimately, the material's mechanical and durability characteristics. researchmap.jpresearchgate.net
The addition of urea to cement and concrete mixtures has a marked effect on the hydration kinetics and the associated heat evolution. The dissolution of urea in water is an endothermic process, which leads to an immediate and significant decrease in the temperature of the fresh concrete mix. researchgate.netmdpi.com This initial cooling effect is beneficial in mass concrete applications, where excessive heat from cement hydration can cause thermal cracking. mdpi.com
| Urea Content (by cement weight) | Testing Temperature | Effect on Hydration Rate | Reference |
|---|---|---|---|
| 8% | 20°C | Peak hydration rate reduced by 41% | mdpi.com |
| 8% | 60°C | Hydration rate reduced by 23.5% compared to pure cement | mdpi.comnih.gov |
| Not specified | Not specified | Obvious retarding effect on early hydration | researchgate.net |
The influence of urea on the mechanical strength of concrete is twofold. Due to the retardation of hydration and lower early-age temperatures, the initial strength development is significantly slower. nih.gov Studies report that concrete containing urea can exhibit compressive strengths that are around 50-60% of the control mix at 3 and 7 days. mdpi.comtandfonline.com This reduction in early strength is directly proportional to the amount of urea added; higher dosages lead to a more pronounced decrease. mdpi.com
However, the long-term strength performance can be comparable to, or even exceed, that of conventional concrete. researchgate.netscipedia.com With extended curing, the unhydrated cement particles continue to react, allowing the strength to recover. mdpi.com Research has shown that concrete with 5% and 10% urea content can achieve strengths close to standard mixtures after 56 days. mdpi.com In some cases, the addition of urea has been reported to increase the 28-day compressive strength by up to 16%. ijtsrd.com This long-term strength gain is attributed to a more compact and refined microstructure that develops over time. tandfonline.com The effect on later-stage strength is generally considered to be less significant than its pronounced impact on the early stages. nih.gov
| Urea Content (by cement weight) | Age of Concrete | Impact on Compressive Strength | Reference |
|---|---|---|---|
| Varies (up to 15%) | 3 and 7 days | ~60% of control mix strength | mdpi.com |
| Not specified | Early-age | ~50% lower than control mix | tandfonline.com |
| 5% and 10% | >56 days | Strength recovered to levels of conventional low-heat mixes | mdpi.com |
| Up to 10% | 28 days | Increase in strength by up to 16.16% | ijtsrd.com |
| Not specified | 28 days | Almost no effect on compressive strength | researchgate.netnih.gov |
The inclusion of urea in concrete mixes has demonstrated significant improvements in several key durability properties.
Carbonation Resistance: Concrete mixed with urea shows excellent resistance to carbonation. mdpi.comtandfonline.com This is largely due to the high alkalinity of urea (pH ~12.8), which helps the concrete maintain a high pH environment even after the primary cement hydration has completed. mdpi.com A higher pH offers greater protection against the ingress of carbon dioxide, which typically reduces the pH of the concrete pore solution to around 9. mdpi.com Studies have shown that urea can reduce the carbonation depth of mortar mixtures by up to 35%. tandfonline.com
Drying Shrinkage: Urea is highly effective at mitigating drying shrinkage, a common issue that can lead to cracking. mdpi.comtandfonline.comscipedia.com The addition of urea has been shown to reduce drying shrinkage strain by as much as 49%. tandfonline.com This effect is proportional to the amount of urea used. mdpi.com One proposed mechanism is that urea crystals form within the concrete's pores, exerting expansion pressure and providing a water retention effect that prevents moisture from dissipating too quickly. scipedia.com
Freeze-Thaw Resistance: The durability of concrete under freeze-thaw conditions is also enhanced by the addition of urea. epstem.nettandfonline.com Urea acts to depress the freezing point of water within the concrete's pore structure. tandfonline.com Research indicates that a 10% urea substitution can increase freeze-thaw resistance by approximately 20%, as measured by a lower loss in compressive strength after repeated cycles. tandfonline.com
| Durability Property | Improvement | Reference |
|---|---|---|
| Carbonation Resistance | Carbonation depth reduced by up to 35% | tandfonline.com |
| Drying Shrinkage | Shrinkage reduction of up to 49% | tandfonline.com |
| Freeze-Thaw Resistance | Increased by up to 20% | tandfonline.com |
Impact on Mechanical Strength Development and Long-Term Performance
Role of Urea in Industrial Chemical Production Processes
Urea is a fundamental raw material in the chemical industry, serving as a precursor for the synthesis of various important compounds, including hydrazine (B178648) hydrate (B1144303) and a range of polymers and resins. wikipedia.org Its high nitrogen content and specific reactivity make it an economical and versatile starting material. wikipedia.org
The urea-based method is a prominent industrial process for the production of hydrazine hydrate. researchgate.netmdpi.com It is often favored due to the low cost and wide availability of urea as a feedstock. mdpi.com The core of the process involves a reaction between urea, sodium hypochlorite (B82951), and sodium hydroxide (B78521). researchgate.netresearchgate.net
In this process, a sodium hypochlorite solution is reacted with a urea solution in the presence of sodium hydroxide and a catalyst at elevated temperatures (around 104-105°C) to yield a crude hydrazine hydrate solution. google.com While the process is advantageous from a raw material cost perspective, it traditionally faces challenges such as relatively low synthesis yields (around 68-70%) and high energy consumption during the subsequent separation and purification stages. researchgate.netgoogle.com Modern advancements focus on optimizing reaction conditions, such as the molar ratios of reactants, and employing technologies like jet reactors and membrane separation to improve yield and reduce energy intensity. researchgate.netmdpi.com
Urea is a key building block for the synthesis of important polymers and resins, most notably melamine (B1676169) and its derivatives. wikipedia.orgbritannica.com The commercial production of melamine predominantly uses urea as the starting material. britannica.comatamankimya.com
The reaction pathway is as follows:
6 (NH₂)₂CO → 6 HCNO + 6 NH₃ (Decomposition of urea)
6 HCNO → C₃H₆N₆ + 3 CO₂ (Polymerization to melamine) chemeurope.com
The resulting melamine (1,3,5-triazine-2,4,6-triamine) is a colorless, crystalline substance rich in nitrogen. britannica.comatamankimya.com Its most significant application is in the production of melamine-formaldehyde resins through a reaction with formaldehyde. britannica.comatamankimya.com These resins are thermosetting plastics, meaning they become fixed into a strong, durable, and infusible state upon heating. britannica.com These properties make them suitable for a wide range of applications, including laminates (like Formica), molded tableware (like Melmac), coatings, and flame-retardant materials. britannica.com
Urea-Based Methods for Hydrazine Hydrate Synthesis
Development of Urea-Based Sorbents for Chemical Separations and Purification
The unique molecular structure of urea, with its carbonyl group and two amino groups, enables it to form extensive hydrogen bonds, making it a valuable component in the design of advanced sorbent materials. These materials are engineered for a variety of chemical separation and purification tasks, ranging from environmental remediation to industrial gas separation. Researchers have focused on incorporating urea or urea-like functional groups into porous materials to enhance their selectivity and capacity for capturing specific molecules.
One significant area of application is in wastewater treatment. Urea-functionalized sorbents have demonstrated high efficiency in removing pollutants. For instance, a metal-organic framework (MOF), MIL-101(Cr), when functionalized with urea and supported on activated carbon (AC), showed high adsorption efficiency for the sulfonamide antibiotic sulfacetamide. acs.orgacs.orgresearchgate.net The hydrogen bonding capability between the amino groups on the urea-functionalized sorbent and the sulfonyl groups of the antibiotic was identified as a key mechanism for the enhanced adsorption. acs.org Similarly, Zn-based MOFs densely decorated with urea functional groups have proven to be rapid and effective adsorbents for heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺) in water. acs.org
In the realm of gas separation, urea-based porous materials, particularly covalent organic frameworks (COFs) and covalent triazine frameworks (CTFs), are gaining attention. researchgate.net Rigid nanoporous urea-CTFs, synthesized from linkers like 1,3-bis(4-cyanophenyl)urea, have shown significant potential for separating C1 and C2 hydrocarbons, an essential process in natural gas processing and petroleum refining. nih.govmdpi.com These materials exhibit high uptake capacities for acetylene (B1199291) and ethylene (B1197577) and are selective over methane. nih.govmdpi.comugent.be The selectivity is attributed to the specific interactions between the gas molecules and the urea functionalities within the framework's pores. mdpi.com
Another critical application is the removal of urea itself from aqueous solutions, which is vital for the development of wearable artificial kidney (WAK) systems for dialysis patients. researchgate.net Adsorption-based strategies are considered a promising approach for WAK design. researchgate.net Research has explored various materials, including sulfonated porous starch and modified metal-organic frameworks, which have shown significant urea adsorption capacities. researchgate.net For example, an IRMOF-1@SiO2 composite modified with amino groups exhibited a maximum urea adsorption capacity of 1325.73 mg·g⁻¹. researchgate.net
The performance of these sorbents is often evaluated based on their adsorption capacity and selectivity, as detailed in the table below.
Table 1: Performance of Various Urea-Based Sorbents
| Sorbent Material | Target Substance | Adsorption Capacity | Application | Source |
|---|---|---|---|---|
| Urea-functionalized MIL-101(Cr)@AC | Sulfacetamide | High efficiency | Wastewater Treatment | acs.orgacs.org |
| TMU-31 / TMU-32 (Zn-MOFs) | Hg(II) | 476.19 mg/g | Wastewater Treatment | acs.org |
| TMU-31 / TMU-32 (Zn-MOFs) | Pb(II) | 909 mg/g | Wastewater Treatment | acs.org |
| Urea-Covalent Triazine Frameworks (CTFs) | Acetylene (C₂H₂) | 3.86 mmol/g | Gas Separation | nih.govmdpi.com |
| Urea-Covalent Triazine Frameworks (CTFs) | Ethylene (C₂H₄) | 2.92 mmol/g | Gas Separation | nih.govmdpi.com |
| A(0.2)-IRMOF-1@SiO2 | Urea | 1325.73 mg/g | Dialysate Regeneration | researchgate.net |
| H-CPS-SO₃H (Sulfonated porous starch) | Urea | ~1 mmol/g | Dialysate Regeneration | researchgate.net |
Application in Fabrication of Functional Materials (e.g., Porous Ceramics)
Urea and its hydrated forms are instrumental in the synthesis of advanced functional materials, particularly in creating controlled porosity in ceramics. The ability of urea to crystallize and then thermally decompose in a predictable manner allows it to be used as a sacrificial templating agent. researchgate.net
A notable application is the fabrication of porous alumina (B75360) ceramics with aligned pore structures. researchgate.net In this method, urea is dissolved in an aqueous alumina slurry at an elevated temperature. As the slurry cools, the urea crystallizes into rod-shaped structures. The slurry is then set, and upon gentle heating, the urea decomposes and is removed, leaving behind a network of aligned pores that replicate the shape and orientation of the initial urea crystals. researchgate.netjst.go.jp This process enables the creation of materials with tailored porosity, which is crucial for applications like filtration membranes and catalyst supports. researchgate.net This templating method has also been successfully applied to create SiBOC ceramic foams with rectangular, rod-like pores. x-mol.net
Beyond templating, urea plays a crucial role in hydrothermal synthesis, a method used to create crystalline materials from aqueous solutions at high temperatures and pressures. In these processes, the thermal decomposition of urea is key. rsc.org Urea hydrolyzes to produce ammonia (B1221849) (NH₃) and carbon dioxide (CO₂), which raises the pH of the reaction solution in a slow and controlled manner. osti.govaip.org This gradual change in pH acts as a homogeneous precipitation agent, influencing the nucleation and growth of crystals and allowing for precise control over the size, morphology, and properties of the final material. rsc.orgaip.org
This urea-assisted hydrothermal method has been employed to synthesize a wide range of nanomaterials:
Boehmite (AlOOH) nanoarchitectures: By varying the molar ratio of urea to the aluminum source, researchers can control the morphology, producing structures like nano-flowers composed of nano-layers. cas.czceramics-silikaty.cz
Ammonium (B1175870) aluminum carbonate hydroxide (AACH): Urea's slow decomposition allows for the step-by-step nucleation and growth of highly crystalline AACH rods, a precursor for mesoporous alumina. aip.org
Manganese(III) oxide (Mn₂O₃): The concentration of urea used during hydrothermal synthesis affects the particle size, surface area, and electrochemical performance of Mn₂O₃, which is a material used in supercapacitors. rsc.org
Saponite clays: Urea facilitates the formation of saponite, a type of clay mineral, under relatively mild conditions by controlling the hydrolysis of metal precursors. mdpi.com
Cerium oxide (CeO₂) nanoparticles: In the hydrothermal synthesis of CeO₂, urea helps control the size and morphology, leading to the formation of uniform rice-grain-shaped nanoparticles. indexcopernicus.com
The role of urea in these synthesis methods is summarized in the following table.
Table 2: Role of Urea in the Synthesis of Functional Materials
| Material Synthesized | Synthesis Method | Role of Urea | Resulting Feature/Application | Source |
|---|---|---|---|---|
| Porous Alumina Ceramics | Crystal Templating | Sacrificial porogen | Aligned, rod-shaped pores for filtration | researchgate.netjst.go.jp |
| SiBOC Ceramic Foams | Crystal Templating | Sacrificial porogen | Rectangular, rod-like pores | x-mol.net |
| Boehmite (AlOOH) | Hydrothermal | Precipitating agent (pH control) | Controlled nano-flower morphology | cas.czceramics-silikaty.cz |
| Ammonium Aluminum Carbonate Hydroxide (AACH) | Hydrothermal | Precipitating agent (pH control) | Highly crystalline rods | aip.org |
| Manganese(III) Oxide (Mn₂O₃) | Hydrothermal | Controls nucleation & growth | Optimized particle size for supercapacitors | rsc.org |
| Saponite Clays | Hydrothermal | Controls hydrolysis of metal precursors | Formation of pure clay minerals | mdpi.com |
| Cerium Oxide (CeO₂) | Hydrothermal | Size and morphology control | Uniform rice-grain shaped nanoparticles | indexcopernicus.com |
Advanced Analytical Techniques for Characterization of Urea Hydrates
High-Resolution Spectroscopic Methods (e.g., Advanced IR, Raman, NMR, DRS)
High-resolution spectroscopic techniques are powerful tools for investigating the fine structural details and molecular dynamics of urea-water systems. These methods can elucidate the nature of hydrogen bonding and the influence of hydration on the vibrational modes of urea (B33335).
Infrared (IR) and Raman Spectroscopy have been extensively employed to study the hydration of urea. The hydration state significantly alters the infrared signature of urea. nih.gov Studies have shown that as urea dehydrates, its C-N antisymmetric stretching (νas(CN)) band shifts. In a fully hydrated or solution state, this band is centered around 1468 cm⁻¹. As dehydration progresses, the peak can downshift to as low as 1448 cm⁻¹ before shifting back up to 1464 cm⁻¹ in the fully dried crystalline state. nih.gov This non-linear shift indicates the formation of intermediate hydration states with specific urea-water and urea-urea interactions. nih.gov Four distinct components of the νas(CN) band have been identified, corresponding to the solution (1468 cm⁻¹), dry (1464 cm⁻¹), and two intermediate states (1454 cm⁻¹ and 1443 cm⁻¹), with their relative intensities varying with the degree of hydration. nih.govresearchgate.net
Advanced IR techniques, such as polarization-resolved mid-IR pump-probe spectroscopy, have directly detected urea-bound water molecules. nih.gov These studies reveal that a small fraction of water molecules (approximately one per urea molecule) is strongly immobilized by urea, exhibiting orientational dynamics that are significantly slower than bulk water. acs.org However, bulk water molecules beyond this initial hydration sphere are not significantly perturbed. nih.gov Two-dimensional infrared (2D-IR) vibrational echo spectroscopy has also been used to investigate the structure and dynamics of urea-water mixtures, showing that urea markedly slows down the hydrogen-bond fluctuation dynamics of water. aip.orgureaknowhow.com
Raman spectroscopy provides complementary information. In situ single-particle Raman spectroscopy has been used to study the interaction of urea with water vapor at varying relative humidity (RH). acs.org These experiments show that the N-C-N stretching mode at 1009 cm⁻¹ broadens and shifts as the urea crystal absorbs water and begins to deliquesce, indicating changes in the molecular environment. acs.org Depth-resolved Raman scans can distinguish between the solid crystalline urea and the dissolved urea on the particle surface during deliquescence. acs.org Low-temperature Raman studies of urea-intercalated kaolinites have also shown distinct changes in the NH2 stretching modes upon hydration and interaction with the clay structure, suggesting the formation of different types of hydrogen bonds. researchgate.net
| Spectroscopic Technique | Key Findings for Urea Hydrate (B1144303) Characterization | Reference(s) |
| FTIR Spectroscopy | The νas(CN) band shifts with hydration state (1468 cm⁻¹ in solution, 1464 cm⁻¹ when dry, with intermediate states at 1454 cm⁻¹ and 1443 cm⁻¹). | nih.govresearchgate.net |
| Polarization-Resolved Mid-IR Pump-Probe Spectroscopy | Directly detects a small fraction of strongly immobilized water molecules in urea's hydration shell. | nih.govacs.org |
| 2D-IR Spectroscopy | Reveals that urea slows down the hydrogen-bond fluctuation dynamics of water. | aip.orgureaknowhow.com |
| Raman Spectroscopy | The N-C-N stretching mode (1009 cm⁻¹) and OH vibration modes (~3400 cm⁻¹) show characteristic changes upon hydration and deliquescence. | acs.org |
| Near-Infrared (NIR) Confocal Spectroscopic Imaging | Allows for non-invasive, depth-resolved measurement of water content in skin treated with urea-containing moisturizers. | nih.gov |
| Dielectric Relaxation Spectroscopy (DRS) | Determines the effective hydration number of urea and identifies two water fractions: one strongly bound to urea and another corresponding to perturbed bulk water. | rsc.orgresearchgate.netrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides time-averaged data on the dynamics of water molecules, showing that urea has little effect on the overall strength of water's hydrogen bonding network. | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy offers another perspective on the structure and dynamics of aqueous urea solutions. aip.org ¹H-NMR studies can probe the local environment of both urea and water protons. rsc.orgresearchgate.net While some studies suggest that urea has a negligible effect on the hydrogen bond network of water, others use NMR to investigate interactions in ternary solutions, for instance, with trimethylamine (B31210) N-oxide (TMAO), to understand its role as a chemical denaturant. rsc.org The technique provides time-averaged information, which can complement the ultrafast snapshots provided by techniques like 2D-IR. rsc.org
Diffuse Reflectance Spectroscopy (DRS) , particularly in the near-infrared (NIR) region, is useful for quantifying urea and water simultaneously, for example, in dermatological studies. unesp.brspiedigitallibrary.org NIR spectroscopy can be used to non-invasively measure skin hydration as a function of depth following the application of urea-based moisturizers. nih.gov Dielectric Relaxation Spectroscopy (DRS) has also been applied over a broad range of concentrations and temperatures to determine the effective hydration number and dipole moment of urea, confirming the existence of a fraction of water molecules strongly bound to the solute. rsc.orgresearchgate.netrsc.org
Mass Spectrometry for Molecular Characterization in Hydrated States
Mass spectrometry (MS) is a highly sensitive technique for the molecular characterization and quantification of urea, especially when coupled with separation methods.
Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) is a powerful method for determining trace levels of urea in high-purity samples, such as ultrapure water used in the semiconductor industry. lcms.cz In this method, urea is retained on a cation-exchange column and then detected with high specificity and sensitivity using a triple-quadrupole mass spectrometer. lcms.cz The use of selected reaction monitoring (SRM), such as the 66.1 to 44 m/z transition for urea, minimizes interferences and allows for detection limits in the sub-µg/L range. lcms.cz
Mass spectrometry is also instrumental in studying biological systems where hydration is key. For instance, a method using mass spectrometry to measure the sialic acid-to-urea ratio has been developed as a marker for mucus concentration and hydration in airway surface liquids. nih.gov In this approach, acid hydrolysis releases terminal sialic acid residues from mucins, and their concentrations, along with urea, are analyzed by MS. nih.gov This ratio provides a robust estimate of mucus hydration, which is critical in diseases like cystic fibrosis. nih.gov
Furthermore, fundamental studies on the gas-phase reactivity of urea complexes, such as [Ni-urea]⁺, have been conducted using mass spectrometry techniques combined with theoretical calculations. These studies investigate the fragmentation pathways of the complex, revealing losses of molecules like CO, NH₃, and HNCO, and sometimes water, depending on the ionization conditions (e.g., FAB vs. ESI). acs.org This provides insight into the intrinsic interactions within the urea complex.
| Mass Spectrometry Technique | Application in Urea Hydrate Analysis | Key Findings | Reference(s) |
| IC-MS/MS | Determination of trace urea in ultrapure water. | Achieves low µg/L detection limits with high specificity using SRM. | lcms.cz |
| LC-MS (Triple Quadrupole) | Analysis of sialic acid-to-urea ratio as a measure of mucus hydration. | Provides a robust method to assess hydration in biological samples like bronchoalveolar lavage fluid. | nih.gov |
| FAB-MS/MS & ESI-MS/MS | Investigation of gas-phase fragmentation of metal-urea complexes. | Identifies fragmentation pathways and explains differences in reactivity under various ionization conditions. | acs.org |
| Thermogravimetry-Mass Spectrometry (TG-MS) | Analysis of thermal decomposition products of urea. | Determines that urea decomposes to ammonia (B1221849) and cyanic acid, which can further react with water. | jst.go.jp |
Chromatographic and Electrophoretic Techniques for Mixture Analysis
Chromatographic techniques are essential for separating urea from complex matrices before quantification.
High-Performance Liquid Chromatography (HPLC) is widely used for urea analysis. researchgate.net A significant challenge in HPLC is retaining the highly polar urea molecule on conventional reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a successful strategy for this purpose. researchgate.net HILIC methods, often using columns like Polyhydroxyethyl A, allow for the simultaneous determination of urea and other polar compounds in cosmetic creams without the need for derivatization. researchgate.net The mobile phase typically consists of a high percentage of an organic solvent like acetonitrile (B52724) with a small amount of aqueous buffer. researchgate.net
Thin-Layer Chromatography (TLC) offers a simpler, more rapid method for the qualitative or semi-quantitative analysis of urea. A methodology was developed for the separation and identification of urea in urea nitrate-based explosives using RP-18W plates and a dimethylaminobenzaldehyde (DMBA) colorimetric reagent. google.com The TLC plate separates urea nitrate (B79036) into its components, allowing for the specific detection of urea. google.com
Gel Permeation Chromatography (GPC) has been used to analyze changes in the molecular weight and structure of polymers like starch when plasticized with a glycerol/urea mixture. d-nb.info This technique helps in understanding how the urea-containing plasticizer affects the degradation and structural properties of the polymer. d-nb.info
While electrophoretic techniques are powerful for separating charged species, their application directly to the neutral urea molecule is less common without derivatization. However, they can be used to analyze the ionic byproducts of urea reactions, such as in enzymatic assays.
| Chromatographic Technique | Application | Stationary Phase / Method | Mobile Phase / Reagent | Reference(s) |
| HILIC | Simultaneous determination of urea, allantoin, and lysine (B10760008) pyroglutamate (B8496135) in cosmetic creams. | Polyhydroxyethyl A | Acetonitrile/trimethylamine phosphate (B84403) buffer | researchgate.net |
| TLC | Separation and identification of urea in explosives. | RP-18W plates | n-BuOH:acetone:NH₄OH | google.com |
| GPC | Analysis of thermoplastic starch plasticized with urea. | Aqueous SEC columns | 0.1 M NaNO₃ | d-nb.info |
| HPLC with Fluorescence Detection | Determination of urea via online post-column derivatization. | Not specified | Xanthydrol | researchgate.net |
Electrochemical and Voltammetric Methods for Urea Detection and Reaction Monitoring
Electrochemical methods are attractive for urea detection due to their simplicity, low cost, and potential for miniaturization and in-field analysis. bohrium.com These methods can be broadly categorized as direct or indirect.
Direct electrochemical methods involve the direct oxidation of urea at the electrode surface, typically monitored by amperometry or voltammetry. unifi.it Nickel-based materials have shown significant catalytic activity for the urea oxidation reaction. bohrium.com Various nanostructured Ni-based sensors, such as those incorporating NiS/GO nanocomposites or NiCo₂O₄ nanoneedles, have been developed to enhance the electrode's surface area and improve the analytical signal. bohrium.commdpi.com
Indirect electrochemical methods often rely on the enzymatic hydrolysis of urea by urease, which produces ammonia (or ammonium (B1175870) ions) and carbon dioxide. bohrium.com The detection of these byproducts forms the basis of the measurement.
Potentiometric sensors measure the change in potential due to the production of ions like NH₄⁺. bohrium.comnih.gov
Amperometric sensors measure the current from the oxidation or reduction of a reaction product. bohrium.com For example, one biosensor design involves the electrooxidation of ammonium produced from urea hydrolysis at a gold electrode. tandfonline.com
Conductometric sensors measure the change in conductivity of the solution due to the formation of ionic species (NH₄⁺ and HCO₃⁻). mdpi.com
Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Linear Sweep Voltammetry (LSV) are widely used to characterize the electrochemical behavior of urea and to quantify its concentration. researchgate.netnih.gov For instance, DPV has been used with a urease-modified gold electrode, providing a linear response to urea from 0.1 to 30 mM. tandfonline.com An innovative indirect method using LSV on a dimensionally stable anode (DSA®) quantifies urea by monitoring the reduction of active chlorine species, which are consumed in a chemical reaction with urea. nih.govsemanticscholar.org This method achieved a limit of detection of 1.83 × 10⁻⁶ mol L⁻¹. semanticscholar.org
The performance of these sensors is often enhanced by modifying the electrodes with nanomaterials like carbon nanotubes (CNTs), graphene, and various metal nanoparticles to improve sensitivity, selectivity, and stability. mdpi.com
| Electrochemical Method | Principle | Electrode System / Key Feature | Performance Metrics (LOD, Linear Range) | Reference(s) |
| Differential Pulse Voltammetry (DPV) | Indirect; oxidation of NH₄⁺ from enzymatic hydrolysis. | Urease/Au nanoparticle/copolymer modified Au electrode. | LOD: 36 µM; Range: 0.1–30 mM | tandfonline.com |
| Square Wave Voltammetry (SWV) | Indirect; determination of an electroactive product from diacetylmonoxime-urea reaction. | Multi-walled carbon nanotube modified carbon paste electrode. | LOD: 52 nmol L⁻¹; Range: 1×10⁻⁷– 1×10⁻² mol L⁻¹ | researchgate.net |
| Linear Sweep Voltammetry (LSV) | Indirect; based on consumption of electrogenerated active chlorine. | Ti/RuO₂-TiO₂-SnO₂ DSA® electrode. | LOD: 1.83 µM; Range: 6.66 µM–0.333 mM | nih.govsemanticscholar.org |
| Cyclic Voltammetry (CV) | Direct; non-enzymatic oxidation of urea. | MWCNT-ZnO/CuO-MFs modified screen-printed electrode. | LOD: 78.48 nM; Range: 0.5–8 mM | mdpi.com |
Future Directions and Emerging Research Avenues in Urea Hydrate Chemistry
Development of Next-Generation Computational Models for Complex Hydrated Systems
The accurate simulation of urea-water interactions is fundamental to understanding its role in biological systems and designing new materials. While current computational models have provided significant insights, the development of next-generation models is a key future direction.
Future research is focused on creating more sophisticated force fields that go beyond the limitations of existing ones like GROMOS, CHARMM, and OPLS. researchgate.net These new models aim to capture the nuanced and complex interplay between urea (B33335) and water molecules with greater accuracy. Molecular dynamics (MD) simulations are a cornerstone of this research, but their predictive power is contingent on the quality of the underlying force field parameters. researchgate.netmpg.de A significant challenge is accurately representing hydrogen bond energetics and the subtle structural perturbations urea imposes on the water network. mpg.de
Current research often uses a combination of models to simulate different components of a system, such as the GROMOS96 force field for urea and the SPC model for water. researchgate.net However, future models will likely move towards more integrated and internally consistent parameter sets. A major goal is to improve the simulation of dynamic properties, such as the diffusion of urea in water, and to accurately predict thermodynamic properties like the free enthalpy of hydration. researchgate.net Advanced models are also needed to simulate complex phenomena like the nucleation and crystallization of urea from aqueous solutions, which is critical for industrial applications. pnas.orgpnas.org
Table 1: Comparison of Computational Simulation Approaches for Urea-Water Systems
| Approach | Description | Strengths | Future Development Areas |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. mpg.de | Provides detailed insight into structural properties, energetics, and dynamics. mpg.deresearchgate.net | Requires more accurate and validated force fields for urea-water interactions. researchgate.netscielo.br |
| Monte Carlo (MC) Simulations | Uses random sampling to obtain numerical results for complex problems. scielo.br | Effective for studying thermodynamic properties and phase equilibria. scielo.br | Improving models to better capture non-ideal solution behavior and urea self-aggregation. mpg.descielo.br |
| Force Field Models (e.g., GROMOS, CHARMM) | A set of parameters to calculate the potential energy of a system of atoms or molecules. researchgate.net | Widely used and validated for many biomolecular systems. | Development of parameters that more accurately reflect urea-water hydrogen bonding and polarization effects. researchgate.net |
| Attachment Energy Models | Calculates the energy released when a molecule attaches to a crystal surface to predict crystal morphology. psu.edu | Useful for predicting the shape of crystals grown from vapor or solution. psu.edu | Incorporating solvent effects more explicitly to better predict morphology in hydrated systems. psu.edu |
Exploration of Novel Spectroscopic Probes for Real-Time Hydration Dynamics
Understanding the real-time dynamics of urea's hydration shell is crucial for explaining its effects in various systems. While traditional spectroscopic methods have been valuable, emerging techniques are offering unprecedented temporal and spatial resolution.
Future research will increasingly rely on advanced methods like femtosecond vibrational spectroscopy and GHz dielectric relaxation spectroscopy to probe the picosecond timescales characteristic of water's structural fluctuations. amolf.nl These techniques can reveal how urea modifies the local ordering in its hydration shell and influences the diffusion of surrounding water molecules. amolf.nl Two-dimensional infrared (2D-IR) spectroscopy is another powerful tool that shows how urea slows down the hydrogen-bond fluctuation dynamics of water. aip.orgnih.gov
Terahertz (THz) spectroscopy is emerging as a particularly sensitive method for studying hydration shells. nih.gov Unlike other techniques that are often limited to the first one or two layers of strongly bound water, THz spectroscopy can detect changes in molecular dynamics in more distant hydration areas. nih.gov This has led to a re-evaluation of the extent of a solute's influence on the surrounding water.
For real-world applications, such as monitoring skin hydration, near-infrared (NIR) confocal spectroscopic imaging is a promising non-invasive technique. nih.gov It allows for the measurement of water concentration as a function of skin depth, providing detailed profiles of how urea-containing moisturizers affect skin hydration over time. nih.gov The development of miniaturized, wearable NIR sensors could enable continuous, real-time hydration monitoring in various settings. arxiv.orgresearchgate.net
Table 2: Advanced Spectroscopic Probes for Urea Hydration
| Technique | Information Gained | Timescale | Key Findings & Future Scope |
| Femtosecond Vibrational Spectroscopy | Changes to the structure and dynamics of water caused by a solute. amolf.nl | Femtoseconds to Picoseconds | Reveals how urea affects hydrogen-bond fluctuation dynamics; future work can explore a wider range of alkylated ureas. aip.org |
| Terahertz (THz) Spectroscopy | Structural and dynamic characteristics of water in extended hydration shells. nih.gov | Picoseconds | Shows that urea's influence extends beyond the first hydration layer; can be used to determine hydration numbers for various derivatives. nih.govaip.org |
| Near-Infrared (NIR) Spectroscopy | State of water (free vs. hydrate) and overall hydration levels. nih.govresearchgate.net | Real-time (at-line/in-vivo) | Suitable for monitoring processes like hydrate (B1144303) formation during granulation and non-invasively measuring skin hydration. nih.govresearchgate.net |
| Raman Spectroscopy | Perturbation of hydrogen bonding and vibrational coupling of water in the hydration shell. mdpi.com | Real-time | Can differentiate the spectral signatures of water molecules perturbed by cations and anions in solution. mdpi.com |
Green Chemistry Principles in Urea and Urea Hydrate Synthesis and Utilization
The conventional industrial synthesis of urea is energy-intensive and relies on fossil fuels, resulting in significant carbon dioxide emissions. nexanteca.com A major future direction is the application of green chemistry principles to both the synthesis and utilization of urea and its hydrates.
A promising frontier is the electrochemical synthesis of urea from nitrogen gas (N₂) and carbon dioxide (CO₂) in water under ambient temperature and pressure. acs.orgacs.org This one-step process, if optimized, could bypass the energy-intensive Haber-Bosch process for producing ammonia (B1221849), which is the traditional precursor to urea. acs.org Current research is focused on developing efficient catalysts, such as palladium-copper nanoparticles on titanium dioxide nanosheets, to improve the reaction's efficiency, which is currently around 9%. acs.org
The concept of "green urea" involves using green hydrogen (from water electrolysis powered by renewables) and captured CO₂ from non-fossil-fuel sources like biomass or direct air capture. ureaknowhow.comresearchgate.net While this approach significantly reduces the carbon footprint, its economic viability is currently a challenge, with the price of hydrogen being a key economic driver. ureaknowhow.com
On the utilization side, green chemistry principles are being applied to make urea's use in agriculture more sustainable. This includes the development of urea cocrystals , which are engineered materials that can slow down the breakdown of urea in soil. ureaknowhow.com For example, a calcium sulfate-urea cocrystal (CaSO₄·4urea) releases nitrogen much more slowly than conventional urea, improving nutrient use efficiency and reducing nitrogen loss to the environment. ureaknowhow.com Another approach involves using high-temperature water as a green solvent to generate ammonia from urea for use in organic synthesis, avoiding volatile organic compounds. rsc.org
Discovery of New Industrial and Materials Science Applications for Urea Hydrates
While urea is a bulk chemical primarily used in agriculture, its unique properties when hydrated are leading to new and diverse applications in materials science and industry.
In materials science , urea is used as a raw material for urea-formaldehyde resins, which are key components in adhesives, particleboard, and molded plastic products due to their strength and durability. annexechem.com An emerging application is its use as a pore-forming agent in the creation of advanced ceramics. aip.org Furthermore, the ability of urea to enhance the penetration of other substances is being explored. For instance, in dermatology, it can increase the effectiveness of antifungal medications by improving their transport through the skin and nails. healthline.commedicalnewstoday.com
In the environmental sector , urea plays a critical role in selective catalytic reduction (SCR) technology to reduce harmful nitrogen oxide (NOx) emissions from diesel engines. annexechem.comshimico.com A urea-water solution is injected into the exhaust stream, where it hydrolyzes to ammonia that converts NOx into harmless nitrogen and water. shimico.com Urea is also used in wastewater treatment to enhance the biological breakdown of organic contaminants. annexechem.comresearchgate.net
Future research aims to expand these applications. For example, engineered urea-doped hydroxyapatite (B223615) nanomaterials are being developed as advanced fertilizers that provide both nitrogen and phosphorus to crops. acs.org In construction, the influence of urea on the properties of fresh concrete mixtures, such as acting as a superplasticizer and increasing strength at low temperatures, is being investigated. nih.gov
Interdisciplinary Research at the Nexus of Chemistry, Materials Science, and Environmental Science
The most exciting future developments for urea hydrate lie at the intersection of multiple scientific disciplines. The synergy between chemistry, materials science, and environmental science is driving innovation toward creating sustainable solutions for global challenges.
An exemplary area of this interdisciplinary research is the development of "smart" or controlled-release fertilizers . This involves materials science to engineer new formulations like nano-encapsulated urea or urea cocrystals, chemistry to understand and control the release mechanisms at a molecular level, and environmental science to assess the impact on soil health, water quality, and crop yields. ureaknowhow.comresearchgate.netacs.org The goal is to maximize nutrient delivery to plants while minimizing environmental pollution from nitrogen runoff, which can cause eutrophication of water bodies. annexechem.compcc.eu
Similarly, the optimization of urea-based systems for environmental remediation requires an interdisciplinary approach. Improving SCR technology for cleaner air involves chemists designing better catalysts, materials scientists developing more robust and corrosion-resistant reactor components, and environmental scientists modeling the atmospheric impact. annexechem.comdoi.org The electrocatalytic or photocatalytic oxidation of urea-rich wastewater is another area where chemists and environmental engineers collaborate to turn a pollutant into valuable products like hydrogen gas. researchgate.net
This collaborative approach is essential for tackling the challenges of creating a circular economy where waste products from one process become valuable feedstocks for another. annexechem.com For example, research into efficiently extracting and converting urea from wastewater into useful chemical products embodies this interdisciplinary vision. annexechem.commdpi.com Promoting such cross-fertilization between disciplines will be crucial for unlocking the full potential of urea hydrate chemistry in the future. mdpi.com
Q & A
Q. How to design experiments investigating urea hydrate’s co-crystallization with pharmaceuticals?
- Methodological Answer : High-throughput screening (HTS) with robotic liquid handlers tests 96-well plates of urea hydrate + API (active pharmaceutical ingredient) combinations. Synchrotron XRD resolves co-crystal structures, while dissolution assays (USP Apparatus II) assess bioavailability enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
